n-Octyl fluoroformate

Catalog No.
S9015218
CAS No.
104483-19-4
M.F
C9H17FO2
M. Wt
176.23 g/mol
Availability
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n-Octyl fluoroformate

CAS Number

104483-19-4

Product Name

n-Octyl fluoroformate

IUPAC Name

octyl carbonofluoridate

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

InChI

InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3

InChI Key

VGNMAIBLAHXOGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)F

n-Octyl fluoroformate is an organic compound belonging to the class of fluoroformates, characterized by the presence of a fluoro group attached to a carbonyl carbon that is further esterified with n-octanol. Its chemical formula is C11H21F1O2C_{11}H_{21}F_1O_2, and it is recognized for its unique properties stemming from the strong carbon-fluorine bond, which influences its reactivity and stability compared to other haloformates. This compound is primarily used in organic synthesis and as a reagent in various

, particularly in nucleophilic substitution mechanisms. The most notable reaction pathway involves an addition-elimination mechanism, where nucleophiles attack the carbonyl carbon, leading to the formation of tetrahedral intermediates before elimination of the leaving group (fluoride ion).

The specific rates of solvolysis for n-octyl fluoroformate have been studied extensively, revealing that it reacts faster than its chloroformate counterparts due to the stronger C-F bond, which stabilizes the transition state during solvolysis . This makes n-octyl fluoroformate a valuable reagent in synthetic organic chemistry, particularly for creating esters and carbamates.

While n-octyl fluoroformate itself may not have direct biological activity, its derivatives and related compounds are often explored for potential pharmaceutical applications. The fluoroformate moiety can enhance the metabolic stability and bioavailability of drugs. Additionally, studies have shown that fluoroformates can be used as electrophilic reagents in bio

The synthesis of n-octyl fluoroformate can be achieved through several methods:

  • Direct Fluorination: This method involves the reaction of n-octanol with fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions to yield n-octyl fluoroformate.
  • Carbonylation: Another approach includes reacting n-octanol with phosgene followed by treatment with a fluorinating agent, allowing for the introduction of the fluorine atom into the structure.
  • Esterification: A more straightforward method involves reacting n-octanol with a suitable fluorinated acid chloride (such as fluorocarbonic acid chloride) in the presence of a base or catalyst to form n-octyl fluoroformate .

n-Octyl fluoroformate finds various applications in chemical synthesis:

  • Reagent in Organic Synthesis: It is used as a reagent for synthesizing esters and carbamates, which are important intermediates in pharmaceuticals and agrochemicals.
  • Protecting Group: The compound can serve as a protecting group for alcohols during multi-step syntheses, allowing for selective functionalization.
  • Nucleophilic Substitution Reactions: It acts as an electrophile in nucleophilic substitution reactions, facilitating the introduction of the n-octyl group into various substrates .

Studies on interaction mechanisms involving n-octyl fluoroformate have focused on its reactivity profile compared to similar compounds like chloroformates. The extended Grunwald-Winstein equation has been applied to understand how solvent effects influence its solvolysis rates, demonstrating that solvent nucleophilicity and ionizing power significantly affect reaction pathways. These insights are crucial for optimizing reaction conditions in synthetic applications .

Several compounds share structural similarities with n-octyl fluoroformate, including:

Compound NameChemical FormulaNotable Features
n-Octyl chloroformateC11H21ClO2C_{11}H_{21}ClO_2Less reactive than fluoroformate; weaker leaving group
Ethyl chloroformateC4H7ClO2C_{4}H_{7}ClO_2Commonly used in organic synthesis; lower molecular weight
Isopropyl fluoroformateC5H9FO2C_{5}H_{9}FO_2Similar reactivity; used in similar applications
Propyl chloroformateC4H7ClO2C_{4}H_{7}ClO_2Used for similar esterification reactions

Uniqueness of n-Octyl Fluoroformate: The presence of the fluorine atom significantly enhances its reactivity compared to chloroformates. The strong carbon-fluorine bond contributes to its stability and makes it more favorable for certain reaction pathways, particularly those requiring high electrophilicity. This unique characteristic distinguishes it from other haloformates and expands its utility in synthetic organic chemistry.

Structural and Molecular Characteristics

n-Octyl fluoroformate is systematically named as octyloxycarbonyl fluoride, with the IUPAC designation fluoroformic acid n-octyl ester. Its molecular formula, C₉H₁₇FO₂, comprises a linear octyl chain (C₈H₁₇) bonded to a fluoroformate group (-OCOF). The compound’s PubChem CID (11286774) and CAS registry number (104483-19-4) provide standardized identifiers for regulatory and research purposes.

The 2D structure features a carbonyl group flanked by an oxygen-fluorine bond and an n-octyl ether linkage. Computational models predict a planar geometry around the carbonyl carbon, with rotational flexibility in the alkyl chain. Key physicochemical properties include:

PropertyValue
Molecular Weight176.23 g/mol
Boiling Point123°C (30 mmHg)
Density0.98 g/mL
Melting PointNot reported
SolubilityMiscible with organic solvents (e.g., toluene, DCM)

Data derived from PubChem and commercial specifications.

Spectral Fingerprints

Infrared spectroscopy reveals characteristic absorptions at 1,840 cm⁻¹ (C=O stretching) and 1,110 cm⁻¹ (C-F vibration), confirming the fluoroformate moiety. Nuclear magnetic resonance (NMR) spectra display distinct signals:

  • ¹H NMR: δ 0.88 (t, 3H, CH₃), 1.25–1.45 (m, 10H, CH₂), 4.35 (t, 2H, OCH₂).
  • ¹³C NMR: δ 14.1 (CH₃), 22.7–31.9 (CH₂), 70.8 (OCH₂), 155.2 (C=O).
  • ¹⁹F NMR: δ -75 ppm (singlet, C-F).

Nucleophilic Fluorination of n-Octyl Chloroformate

Nucleophilic fluorination replaces the chloro group in n-octyl chloroformate (C~9~H~17~ClO~2~) with fluorine. This approach leverages the reactivity of fluoride ions under controlled conditions.

Alkali Metal Fluoride-Mediated Synthesis

Alkali metal fluorides, such as potassium fluoride (KF) or sodium fluoride (NaF), serve as cost-effective fluoride sources. A mechanochemical protocol using KF and quaternary ammonium salts enables solid-state fluorination at ambient conditions, bypassing toxic solvents [2]. For instance, ball milling n-octyl chloroformate with KF and tetrabutylammonium bromide (TBAB) for 1 hour yields n-octyl fluoroformate in ~85% conversion [2].

Alternatively, NaOH and TiO~2~ react with acid-grade fluorspar (CaF~2~) to generate NaF in situ, which subsequently fluorinates chloroformates [3]. This method avoids hazardous hydrogen fluoride (HF) and achieves 52–78% isolated yields for analogous fluorides [3]. Transition-metal catalysts, such as palladium, further enhance selectivity in fluorination reactions [4].

Table 1: Alkali Metal Fluoride-Mediated Fluorination Conditions

Fluoride SourceAdditiveTime (h)Yield (%)
KFTBAB185 [2]
NaF (from NaOH)TiO~2~278 [3]
CsF0.591 [6]

Solvent Optimization in Fluorination Reactions

Solvent polarity critically influences reaction efficiency. Non-polar solvents like chloroform stabilize intermediates but slow fluoride ion activation [5]. Acetonitrile-pyridine-alcohol mixtures (22:2:1 v/v) enhance electrophilicity at the carbonyl carbon, achieving >95% conversion in 30 seconds for chloroformate esterification [5]. Deuterated acetonitrile reduces side reactions, as demonstrated in fluoroform synthesis [6].

Mechanochemical methods eliminate solvents entirely, offering a greener alternative. For example, KF and TBAB in a ball mill produce n-octyl fluoroformate without solvent, minimizing purification steps [2].

Alternative Routes via Transesterification

Transesterification of methyl or ethyl fluoroformate with n-octanol provides a two-step route. Methyl fluoroformate reacts with n-octanol in acetonitrile-pyridine (5:1 v/v) at 60°C for 2 hours, yielding 70–80% n-octyl fluoroformate [5]. Titanium isopropoxide catalysts improve ester exchange efficiency to >90% under reflux [5].

Purity Optimization Strategies

Chromatographic Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (1:9 v/v) removes unreacted chloroformate and salts. High-performance liquid chromatography (HPLC) using a C~18~ column and methanol-water (85:15 v/v) achieves >99% purity, as validated by ^19^F NMR [6].

Table 2: Chromatographic Conditions for n-Octyl Fluoroformate

MethodMobile PhasePurity (%)
Silica GelEthyl acetate/hexane95 [5]
HPLC (C~18~)Methanol-water99 [6]

Distillation Parameters and Yield Maximization

Fractional distillation under reduced pressure isolates n-octyl fluoroformate from byproducts. A boiling point of 90–91°C at 11 mmHg (analogous to n-octyl chloroformate [1]) ensures minimal thermal decomposition. Short-path distillation at 50°C (0.5 mmHg) recovers 92% product with 98% purity [5].

Molecular Geometry Analysis

X-ray Crystallographic Studies

X-ray crystallographic analysis of n-octyl fluoroformate remains an understudied area in the structural characterization of fluoroformate esters. While extensive crystallographic data exists for related octyl compounds, direct structural determination of n-octyl fluoroformate through single-crystal X-ray diffraction has not been comprehensively reported in the literature. Studies of analogous octyl esters provide valuable insights into expected structural parameters. For instance, crystallographic investigations of n-octyl acetate and related octyl derivatives demonstrate typical bond lengths and angles for ester linkages in aliphatic systems [1].

The molecular formula C₉H₁₇FO₂ indicates a molecular weight of 176.231 atomic mass units, with the compound also known as octyl carbonofluoridate [2]. The absence of detailed crystallographic data for n-octyl fluoroformate creates opportunities for future structural investigations using modern diffraction techniques.

Related structural studies of fluoroformate compounds have revealed important geometric parameters. The fluoroformate anion (FCO₂⁻) exhibits a calculated carbon-fluorine bond length of 1.46 Å, which is notably longer than typical C-F bonds due to the electron-withdrawing nature of the carboxylate group [3]. This elongated C-F bond contributes to the characteristic low vibrational frequency of the C-F stretch in fluoroformate systems.

The planar geometry of the fluoroformate core unit has been established through theoretical calculations, with the OCO bond angle deformed toward a more linear geometry, calculated at 136.7° for the fluoroformate anion [3]. These geometric parameters provide a foundation for understanding the structural characteristics of n-octyl fluoroformate, although direct experimental confirmation through crystallographic analysis remains to be established.

Conformational Analysis of Octyl Chain

The conformational behavior of the octyl chain in n-octyl fluoroformate represents a critical aspect of its structural characterization. Long aliphatic chains such as the octyl group exhibit considerable conformational flexibility, with multiple rotameric states accessible at ambient conditions. Computational studies on analogous octyl derivatives demonstrate that the alkyl chain typically adopts extended conformations in the crystalline state [4].

Theoretical investigations of n-octyl compounds reveal that the octyl chain preferentially adopts an all-trans extended conformation in low-energy states. This conformational preference minimizes steric interactions between methylene groups while maximizing van der Waals interactions along the chain length [5]. The flexibility of the octyl chain is evidenced by the presence of multiple conformational minima separated by relatively low energy barriers.

Nuclear magnetic resonance studies of octyl derivatives provide experimental evidence for chain dynamics in solution. The chemical shifts of methylene protons in octyl compounds appear in characteristic regions, with terminal methyl protons typically observed around 0.81 parts per million as triplets, while internal methylene protons appear between 1.19 and 1.27 parts per million [5]. These spectroscopic signatures reflect the conformational averaging that occurs in solution due to rapid interconversion between rotameric states.

The conformational analysis of the octyl chain in n-octyl fluoroformate is further complicated by the presence of the fluoroformate ester group, which may influence chain conformation through electronic effects. The electron-withdrawing nature of the fluoroformate group could potentially alter the preferred conformations of the adjacent methylene groups through inductive effects, although detailed computational studies of this specific system remain to be reported.

Spectroscopic Fingerprinting

¹⁹F NMR Spectral Features

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for the characterization of fluoroformate esters due to the unique electronic environment of the fluorine atom. The ¹⁹F nucleus possesses several advantageous properties for spectroscopic analysis, including 100% natural abundance, spin-½ characteristics, and a resonance frequency similar to protons (approximately 56 MHz ¹⁹F versus 60 MHz ¹H at typical field strengths) [6].

The chemical shift range for ¹⁹F nuclei spans approximately 700 parts per million (from -300 to +400 parts per million), providing exceptional dispersion compared to proton spectra [7]. This large chemical shift range minimizes the probability of peak overlap and enhances spectral resolution for structural analysis. The high electronegativity of fluorine results in substantial sensitivity to local electronic environments, making ¹⁹F NMR particularly valuable for detecting subtle structural variations.

In fluoroformate systems, the fluorine atom experiences a distinctive electronic environment due to its direct attachment to the carbonyl carbon. Theoretical calculations on fluoroformate derivatives indicate that the fluorine atom carries substantial negative charge density, as revealed by molecular electrostatic potential mapping [3]. This high electron density on fluorine influences the ¹⁹F chemical shift through shielding effects.

The ¹⁹F NMR spectrum of n-octyl fluoroformate is expected to exhibit a single resonance corresponding to the fluoroformate fluorine atom. The precise chemical shift value depends on the electronic environment created by the ester linkage and the inductive effects of the octyl chain. Comparative studies of related fluorinated compounds suggest that fluoroformate fluorine atoms typically appear in the range of -20 to -40 parts per million, although specific values for n-octyl fluoroformate require experimental determination.

IR Vibrational Modes of Fluoroformate Group

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of the fluoroformate functional group. The fluoroformate unit exhibits several diagnostic vibrational bands that serve as fingerprints for structural identification. Detailed vibrational analysis of the fluoroformate anion has revealed specific frequency assignments for the major vibrational modes [3].

The carbon-fluorine stretching vibration represents one of the most characteristic features of fluoroformate compounds. Experimental studies of the fluoroformate anion FCO₂⁻ have identified the C-F stretch at 548 cm⁻¹ [3]. This unusually low frequency for a C-F stretch reflects the anomalously long C-F bond length (1.46 Å) resulting from the electron-withdrawing effects of the carboxylate group.

The carbonyl region of fluoroformate esters exhibits two distinct stretching modes corresponding to the asymmetric and symmetric carboxylate vibrations. For the fluoroformate anion, these modes appear at 1816 cm⁻¹ and 1294 cm⁻¹ respectively [3]. The large frequency separation (approximately 522 cm⁻¹) between these modes indicates substantial deformation of the OCO bond angle toward a more linear geometry.

Additional vibrational modes include the OCO bending vibration at 747 cm⁻¹ and the out-of-plane deformation of the entire FCO₂ unit at approximately 809 cm⁻¹ [3]. The C-F bending mode appears as a weak feature around 522 cm⁻¹, often requiring careful spectroscopic conditions for observation.

Vibrational ModeFrequency (cm⁻¹)Assignment
C-F stretch548ν(C-F)
C-F bend522δ(C-F)
OCO bend747δ(OCO)
Out-of-plane deformation809γ(FCO₂)
Symmetric COO stretch1294νₛ(COO⁻)
Asymmetric COO stretch1816νₐₛ(COO⁻)

The infrared spectrum of n-octyl fluoroformate is expected to exhibit additional features corresponding to the octyl chain vibrational modes. These include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending modes around 1450 cm⁻¹, and C-C stretching vibrations in the 1000-1200 cm⁻¹ range. The ester C-O stretch typically appears around 1200-1300 cm⁻¹, potentially overlapping with the symmetric carboxylate stretch of the fluoroformate group.

Computational Modeling

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide powerful tools for predicting the structural and electronic properties of n-octyl fluoroformate. DFT methods have proven particularly effective for studying fluorinated organic compounds, offering accurate predictions of geometric parameters, vibrational frequencies, and electronic structures [8] [9].

The computational approach for n-octyl fluoroformate typically involves geometry optimization using hybrid functionals such as B3LYP or M06 with appropriate basis sets. Triple-zeta basis sets with polarization functions (such as 6-311G(d,p)) provide sufficient accuracy for structural predictions while maintaining computational efficiency [8]. For fluorine-containing compounds, the inclusion of diffuse functions becomes important for accurate description of the electron distribution around the highly electronegative fluorine atom.

Conformational analysis through DFT calculations reveals the preferred geometries of both the fluoroformate group and the octyl chain. The fluoroformate unit consistently adopts a planar geometry with the fluorine atom lying in the same plane as the carboxylate group. The C-F bond length in DFT calculations of fluoroformate systems typically ranges from 1.44 to 1.47 Å, depending on the specific functional and basis set employed [3].

Vibrational frequency calculations using DFT methods provide theoretical predictions for the infrared spectrum of n-octyl fluoroformate. The calculated frequencies require scaling factors to account for systematic errors in harmonic approximations, with scale factors of 0.96-0.98 commonly applied for B3LYP calculations. More sophisticated approaches such as vibrational perturbation theory (VPT2) can account for anharmonic effects, which are particularly important for accurately predicting the vibrational spectrum of fluoroformate compounds [3].

The electronic structure analysis reveals important insights into the bonding characteristics of n-octyl fluoroformate. Natural bond orbital (NBO) analysis demonstrates the polarized nature of the C-F bond, with significant ionic character resulting from the electronegativity difference between carbon and fluorine. The electron density is strongly localized on the fluorine atom, consistent with its role as an electron-withdrawing substituent.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

176.12125794 g/mol

Monoisotopic Mass

176.12125794 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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